molecular formula C12H20O2 B13960841 Methyl octahydro-4a(2H)-naphthalenecarboxylate CAS No. 62338-25-4

Methyl octahydro-4a(2H)-naphthalenecarboxylate

Cat. No.: B13960841
CAS No.: 62338-25-4
M. Wt: 196.29 g/mol
InChI Key: ZAMDBHONWRZVLI-UHFFFAOYSA-N
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Description

Methyl octahydro-4a(2H)-naphthalenecarboxylate is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core

Preparation Methods

The synthesis of Methyl octahydro-4a(2H)-naphthalenecarboxylate typically involves multiple steps. One common synthetic route starts with the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. This process results in the formation of the octahydro-naphthalene core. The subsequent esterification reaction with methanol in the presence of an acid catalyst yields the final product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Methyl octahydro-4a(2H)-naphthalenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group, forming amides or thioesters.

Scientific Research Applications

Methyl octahydro-4a(2H)-naphthalenecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl octahydro-4a(2H)-naphthalenecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Methyl octahydro-4a(2H)-naphthalenecarboxylate can be compared with other similar compounds such as:

Properties

CAS No.

62338-25-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl 2,3,4,5,6,7,8,8a-octahydro-1H-naphthalene-4a-carboxylate

InChI

InChI=1S/C12H20O2/c1-14-11(13)12-8-4-2-6-10(12)7-3-5-9-12/h10H,2-9H2,1H3

InChI Key

ZAMDBHONWRZVLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCCC1CCCC2

Origin of Product

United States

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